molecular formula C12H10FNOS2 B12178991 C12H10Fnos2

C12H10Fnos2

Cat. No.: B12178991
M. Wt: 267.3 g/mol
InChI Key: LRCMKEWKHYXNLC-YFHOEESVSA-N
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Description

The compound 1-(3-fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one (molecular formula: C₁₂H₁₀FNOS₂, molecular weight: 274.08 Da) is a fluorinated organic compound featuring a fluorophenyl group and a sulfanyl-linked thiazole moiety. Key identifiers include:

  • CAS Purity: 95%
  • Storage Conditions: +4°C
  • Availability: Typically stocked .

Fluorine substitution may influence metabolic stability and binding interactions in biological systems, though specific studies are lacking in the provided evidence.

Properties

Molecular Formula

C12H10FNOS2

Molecular Weight

267.3 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10FNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-5-3-4-6-9(8)13/h3-7H,2H2,1H3/b10-7-

InChI Key

LRCMKEWKHYXNLC-YFHOEESVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylmethyl (3-fluorophenyl)carbamodithioate typically involves the reaction of 3-fluoroaniline with carbon disulfide and 2-furylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamodithioate linkage .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Furylmethyl (3-fluorophenyl)carbamodithioate: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides , sulfones , thiols , amines , and various substituted derivatives .

Scientific Research Applications

2-Furylmethyl (3-fluorophenyl)carbamodithioate: has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism by which 2-Furylmethyl (3-fluorophenyl)carbamodithioate exerts its effects involves the interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Both analogs lack fluorine but incorporate nitrogen-rich groups.
  • Dehydro-4-methoxycyclobrassinin shows higher patent activity (5 patents), suggesting industrial or agricultural applications (e.g., as a plant defense compound) .
  • The absence of fluorine in these analogs may reduce electronegativity and alter solubility compared to C₁₂H₁₀FNOS₂.

Fluorinated Sulfur-Containing Analogs

A structurally related fluorinated compound, 1-(3-fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-one (C₁₄H₁₀F₂OS, MW: 264.04 Da), shares the fluorophenyl-sulfanyl motif but replaces the thiazole group with a second fluorophenyl ring. Differences include:

  • Molecular Weight : Lower (264.04 Da vs. 274.08 Da).
  • Functional Groups : Dual fluorophenyl groups vs. fluorophenyl-thiazole.

Thiazole-Based Compounds

The compound 2-(4-nitrophenyl)benzimidazole (C₁₃H₉N₃O₂, CAS 1761-61-1) shares a benzimidazole core, which is structurally distinct but similarly heterocyclic. Notable properties include:

  • Solubility : 0.687 mg/mL in aqueous solutions.
  • Synthesis : Utilizes green chemistry methods with A-FGO catalysts .
  • Bioactivity: Higher bioavailability scores (0.55) compared to C₁₂H₁₀FNOS₂ (data unavailable).

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